Benzenesulfonic acid, 4-arsenoso-
Description
Benzenesulfonic acid, 4-arsenoso- (CAS RN: 71130-51-3), is an arsenic-containing derivative of benzenesulfonic acid. Its structure features an arsenoso (-As=O) group at the para position of the benzene ring, attached to the sulfonic acid (-SO₃H) functional group. Arsenic-containing compounds are historically significant but are now heavily regulated due to their toxicity. Regulatory documents, such as Toyota’s manufacturing standards (TMR SAS0126n), explicitly ban this compound and its sodium salt (CAS RN: 71130-50-2) due to environmental and health risks .
Properties
CAS No. |
71130-51-3 |
|---|---|
Molecular Formula |
C6H5AsO4S |
Molecular Weight |
248.09 g/mol |
IUPAC Name |
4-arsorosobenzenesulfonic acid |
InChI |
InChI=1S/C6H5AsO4S/c8-7-5-1-3-6(4-2-5)12(9,10)11/h1-4H,(H,9,10,11) |
InChI Key |
HQEGGZBZHDBIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[As]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-arsenoso- involves large-scale sulfonation of benzene followed by the reaction with arsenic trioxide. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-arsenoso- undergoes various chemical reactions, including:
Oxidation: The arsenoso group can be oxidized to form arsenic acid derivatives.
Reduction: The compound can be reduced to form arsenic-containing anions.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic-containing anions.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-arsenoso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based drugs.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-arsenoso- involves its interaction with molecular targets through the arsenoso group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonic Acid Derivatives
Structural and Functional Group Differences
- Benzenesulfonic acid, 4-amino- (Sulfanilic acid, CAS RN: 121-57-3): Molecular formula: C₆H₇NO₃S. Substitutes the arsenoso group with an amino (-NH₂) group. Widely used in dye synthesis, pharmaceuticals (e.g., intermediates for elastase inhibitors), and as a coupling agent in diazonium reactions . Key intermediate in synthesizing triazin-based sulfonamides with applications in enzyme inhibition .
Benzenesulfonic acid (unsubstituted) :
- 4-[1-(Aryl/Alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesized via condensation of 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid with acid chlorides.
Physical and Chemical Properties
Market and Regulatory Status
- The global benzenesulfonic acid derivatives market (2024–2030) is driven by non-toxic variants like sulfanilic acid, with a projected CAGR of 4.6% .
- Arsenic-containing derivatives are excluded from commercial use due to strict regulations .
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